molecular formula C19H22N6 B2479977 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 1001608-88-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2479977
M. Wt: 334.427
InChI Key: WXTBOZMKVHSYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups including pyrazole and pyrimidine rings. Pyrazole is a five-membered ring with two nitrogen atoms, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of compounds are often found in various fields of chemistry and biology due to their wide range of applications .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a compound with a pyrazole ring was prepared through a nucleophilic substitution reaction of an oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

Scientific Research Applications

Synthesis and Biological Potential

The synthesis and evaluation of pyrimidine linked pyrazole derivatives have been explored due to their significant insecticidal and antimicrobial potential. These compounds, synthesized through microwave irradiative cyclocondensation, have shown promising results against Pseudococcidae insects and selected microorganisms, demonstrating their utility in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Applications

A series of pyrazolopyrimidine derivatives have been developed, exhibiting potent anticancer activities against various cancer cell lines, including liver and breast cancer. These compounds, synthesized through strategic chemical reactions, demonstrate the potential of pyrazolopyrimidines as scaffolds for anticancer drug development. Moreover, their anti-inflammatory properties have been highlighted, indicating their therapeutic potential in inflammation-related diseases (Rahmouni et al., 2016).

Antimicrobial and Antifungal Efficacy

Newly synthesized pyrazolopyrimidines have shown significant antimicrobial and antifungal activities, underscoring their potential in combating microbial infections. The structural diversity of these compounds allows for a broad spectrum of biological activity, opening avenues for the development of novel antimicrobial agents (El‐Borai et al., 2013).

Chemical Synthesis and Structural Analysis

The chemical synthesis of pyrazolopyrimidines involves innovative techniques such as microwave-assisted synthesis, offering efficient pathways to novel heterocyclic compounds. Structural analysis through NMR spectroscopy provides insights into their molecular configurations, facilitating the exploration of their biological activities and therapeutic potentials (Makarov et al., 1997).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBOZMKVHSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

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